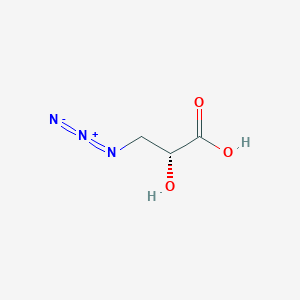
(R)-3-azido-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.
®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.
Uniqueness
®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.
Propiedades
Número CAS |
111651-48-0 |
|---|---|
Fórmula molecular |
C3H5N3O3 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
Clave InChI |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
SMILES canónico |
C(C(C(=O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

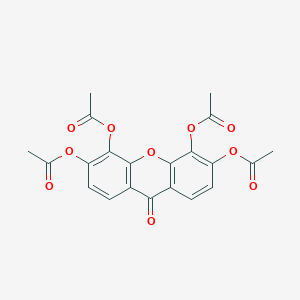
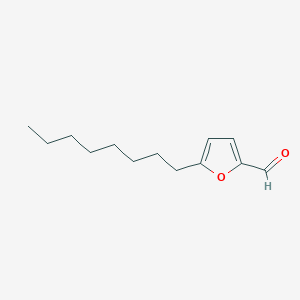

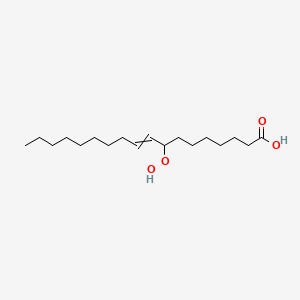
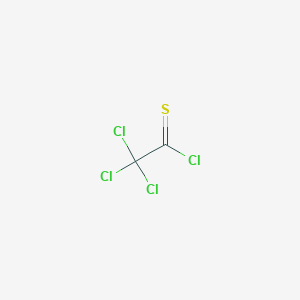
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
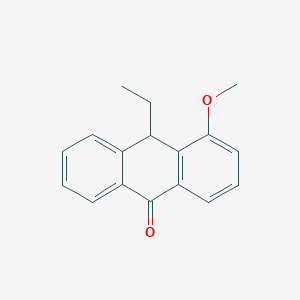
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
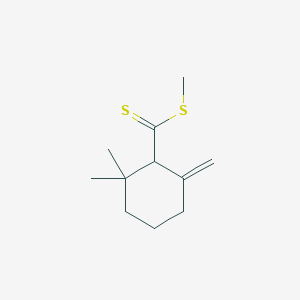
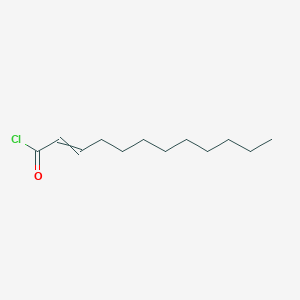
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
